1-p-Tolyl-cyclohexanecarbonyl chloride
Overview
Description
1-p-Tolyl-cyclohexanecarbonyl chloride (CAS number: 676348-46-2) is a chemical compound with the molecular formula C14H17ClO and a molecular weight of 236.74 g/mol . It falls within the category of aryl carbonyl chlorides and is commonly used in proteomics research.
Molecular Structure Analysis
The compound’s molecular structure consists of a cyclohexane ring with a p-tolyl group attached to it. The carbonyl group (C=O) is also present, forming the acyl chloride. The chlorine atom is bonded to the carbonyl carbon. The 3D representation of the molecule reveals its spatial arrangement and bond angles .
Scientific Research Applications
Synthesis and Drug Development
1-p-Tolyl-cyclohexanecarbonyl chloride is utilized in the synthesis of various compounds. For instance, a derivative, 1-(2-Ethylbutyl)cyclohexanecarbonyl chloride, is used in the synthesis of the compound dalcetrapib, a molecule of interest in pharmaceutical development (Cen Junda, 2013).
Electrochemical Studies
The compound plays a significant role in electrochemical research. Studies on the electrochemical reduction of cyclohexanecarbonyl chloride, a related compound, at mercury cathodes in acetonitrile provide insights into the behavior of similar chemical structures in electrochemical environments (Greg A. Urove & D. Peters, 1993).
Chemical Synthesis and Characterization
This chemical is also used in the preparation and characterization of new compounds. For example, it's involved in the synthesis of new Mannich β-amino carbonyl compounds, which are important in organic chemistry (Samraa Ali Hussein & E. I. Yousif, 2021).
Catalytic Studies
In catalytic chemistry, 1-p-Tolyl-cyclohexanecarbonyl chloride-related compounds are used to study the catalytic reduction of cyclohexanecarbonyl chloride, which has implications in developing new catalytic methods and materials (D. Bhattacharya, M. Samide, & D. Peters, 1998).
Polymer and Materials Science
Additionally, derivatives of 1-p-Tolyl-cyclohexanecarbonyl chloride are used in polymer and materials science. For instance, in the study of the copolymerization of CO2 and cyclohexene oxide mediated by Yb(salen)-based complexes, related compounds play a crucial role in understanding polymerization processes (A. Decortes, R. M. Haak, Carmen Martín, et al., 2015).
properties
IUPAC Name |
1-(4-methylphenyl)cyclohexane-1-carbonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO/c1-11-5-7-12(8-6-11)14(13(15)16)9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHENUMMBHAOHOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCCCC2)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-p-Tolyl-cyclohexanecarbonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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